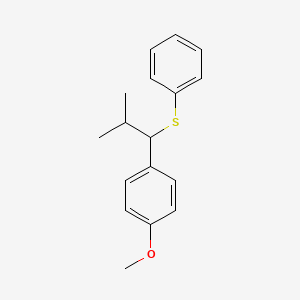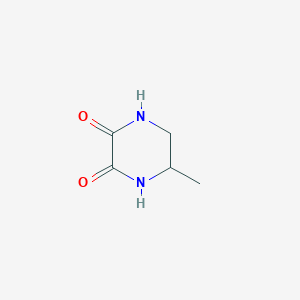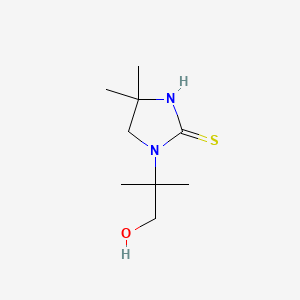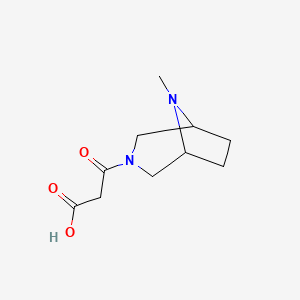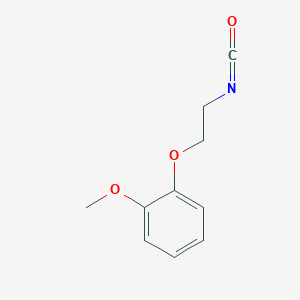![molecular formula C21H21ClN4O3 B13950269 (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that combines a chloro-phenyl group, a methoxy-pyridinyl group, and a pyrazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the individual components. The chloro-phenyl group, methoxy-pyridinyl group, and pyrazinyl group are synthesized separately and then combined through a series of reactions.
-
Step 1: Synthesis of 4-Chloro-phenyl Group
- Starting material: Chlorobenzene
- Reaction: Chlorination
- Conditions: Presence of a catalyst such as iron(III) chloride
-
Step 2: Synthesis of 3-Methoxy-pyridin-2-yl Group
- Starting material: Pyridine
- Reaction: Methoxylation
- Conditions: Methanol and a base such as sodium methoxide
-
Step 3: Synthesis of Pyrazin-2-yl Group
- Starting material: Pyrazine
- Reaction: Various methods including nitration and reduction
-
Step 4: Coupling Reactions
- The individual components are then coupled using reagents such as carbodiimides to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Oxidized derivatives of the compound
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Reduced derivatives of the compound
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Solvent such as dichloromethane
- Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents in dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated derivatives.
Applications De Recherche Scientifique
(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
-
Biology
- Investigated for its potential as a biochemical probe
- Used in studies of enzyme interactions and inhibition
-
Medicine
- Explored for its potential therapeutic effects
- Studied for its interactions with biological targets such as proteins and nucleic acids
-
Industry
- Used in the development of new materials and coatings
- Investigated for its potential as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of (4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C21H21ClN4O3 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
tert-butyl N-(4-chlorophenyl)-N-[6-(3-methoxypyridin-2-yl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C21H21ClN4O3/c1-21(2,3)29-20(27)26(15-9-7-14(22)8-10-15)18-13-23-12-16(25-18)19-17(28-4)6-5-11-24-19/h5-13H,1-4H3 |
Clé InChI |
QHMBEAGUEGPETQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CN=C2)C3=C(C=CC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
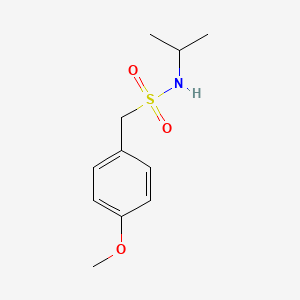
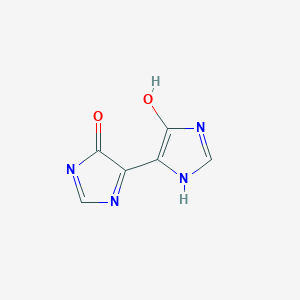
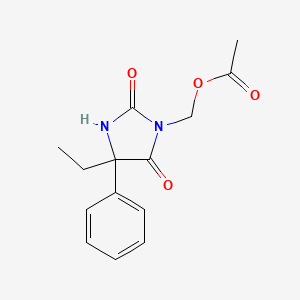
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
